3-(4-methoxyphenyl)-1H-pyrazol-5-amine
CAS No.: 19541-95-8
Cat. No.: VC21068779
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19541-95-8 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |
| Standard InChI Key | UPAGEJODHNVJNM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NN2)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2)N |
Introduction
Chemical Structure and Identification
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine consists of a central pyrazole ring with a 4-methoxyphenyl substituent at the 3-position and an amino group at the 5-position. The compound is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and literature.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 5-(4-methoxyphenyl)-1H-pyrazol-3-amine |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| CAS Registry Number | 19541-95-8 |
| InChI Key | UPAGEJODHNVJNM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C1=CC(N)=NN1 |
The molecular structure features a five-membered pyrazole heterocyclic core with two nitrogen atoms in adjacent positions. The 4-methoxyphenyl group attached at the 3-position contributes to the compound's distinctive electronic and steric properties, influencing its reactivity and potential applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine is essential for its characterization, handling, and application in various research contexts.
Physical Properties
| Property | Value |
|---|---|
| Physical Form | Crystals or crystalline powder |
| Color | White |
| Melting Point | 136.0-145.0°C |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO |
| Appearance | Crystalline solid |
| Storage Condition | 2-8°C, kept in dark place, sealed in dry container |
These physical properties provide crucial information for researchers working with this compound, ensuring proper handling and storage conditions that maintain its stability and purity .
Chemical Reactivity
The compound demonstrates characteristic reactivity patterns associated with pyrazole derivatives and aromatic amines:
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The primary amine group at the 5-position can undergo typical amine reactions, including acylation, alkylation, and condensation reactions.
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The pyrazole ring exhibits aromatic character, though with reduced electron density compared to benzene.
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The methoxy group on the phenyl ring acts as an electron-donating group, influencing the electronic distribution within the molecule.
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The NH group in the pyrazole ring can participate in hydrogen bonding, affecting crystal packing and intermolecular interactions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, with varying degrees of efficiency, regioselectivity, and yield.
From Hydrazine Derivatives and Nitriles
One established synthetic approach involves the reaction between hydrazine derivatives and appropriate nitriles or cyano compounds. This method typically proceeds through the following steps:
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Reaction of 4-methoxyphenylacetonitrile with an appropriate reagent to form an intermediate.
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Cyclization with hydrazine to form the pyrazole ring.
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Subsequent transformations to introduce the amine functionality at the desired position .
Regioselective Synthesis
The synthesis of pyrazole derivatives often presents challenges regarding regioselectivity. X-ray crystallography has proven essential for confirming the exact structure of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, as regiospecific reactions can sometimes yield isomeric products that are difficult to distinguish by standard spectroscopic methods .
Research has demonstrated that the reaction between certain benzoylacetonitriles with 4-methoxyphenylhydrazine can be regiospecific, providing valuable synthetic routes to the target compound . The regioselectivity is influenced by:
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The electronic properties of the reactants
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Reaction conditions (temperature, solvent, catalyst)
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Steric factors affecting the approach of reactants
Alternative Synthetic Routes
Alternative approaches to synthesizing 3-(4-methoxyphenyl)-1H-pyrazol-5-amine include:
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Reaction of 4-methoxyphenylhydrazine with suitable β-keto esters or β-ketonitriles
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Microwave-assisted synthesis methods, which can significantly reduce reaction times and improve yields
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One-pot procedures that minimize the isolation of intermediates
Structural Characteristics
The three-dimensional structure of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine reveals important features that influence its properties and interactions with biological targets.
Crystal Structure Analysis
X-ray diffraction studies provide detailed information about the molecular geometry and packing of the compound in the solid state:
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The pyrazole ring exists in a planar configuration.
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The methoxyphenyl group is typically rotated relative to the pyrazole ring, with dihedral angles that can vary depending on crystal packing forces.
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Intermolecular hydrogen bonding involving the amine group and pyrazole nitrogen atoms creates extended networks in the crystal structure .
Specifically, studies on related compounds have shown that the 4-methoxyphenyl group can be rotated by approximately 37° from the central pyrazole ring, and intermolecular N—H⋯N hydrogen bonds can link symmetry-related molecules into chains running parallel to crystallographic axes .
Spectroscopic Properties
Spectroscopic techniques provide valuable tools for the identification and structural characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals characteristic signals for:
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The methoxy group protons (typically around δ 3.8 ppm)
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The aromatic protons of the 4-methoxyphenyl group
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The single proton on the pyrazole ring
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The amine protons, which may show broad signals due to exchange
¹³C NMR spectroscopy shows distinctive carbon signals for the pyrazole ring, the methoxyphenyl group, and the methoxy carbon .
Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic absorption bands for:
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N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
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C=N stretching of the pyrazole ring (1600-1650 cm⁻¹)
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C-O-C stretching of the methoxy group (1200-1250 cm⁻¹)
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Aromatic C=C stretching vibrations (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak at m/z 189, corresponding to the molecular weight
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Fragmentation patterns characteristic of methoxyphenyl and pyrazole moieties
Applications and Research
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine has found applications in various fields, particularly in pharmaceutical research and chemical synthesis.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical development, particularly in the synthesis of:
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Anti-inflammatory and analgesic drugs
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Enzyme inhibitors targeting specific biological pathways
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Compounds with potential activity against cyclooxygenase (COX) enzymes
Research has indicated that derivatives containing the pyrazole core with strategically positioned substituents can exhibit significant biological activities, including COX2 inhibitory effects and opioid μ-agonist activity .
Agricultural Chemistry
In agricultural research, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine and related compounds have been investigated for:
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Development of crop protection products
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Creation of more environmentally friendly pesticides
Material Science Applications
The compound has also attracted interest in material science for:
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Development of polymers with enhanced thermal stability
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Creation of materials with specific mechanical properties
Biochemical Research
In biochemical studies, the compound has been utilized for:
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Investigation of enzyme inhibition mechanisms
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Study of signaling pathways relevant to disease processes
Related Compounds and Structural Variations
Several structural analogs and derivatives of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine have been synthesized and studied, providing insights into structure-activity relationships.
Positional Isomers
Positional isomers include:
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1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - Differs in the position of the methoxyphenyl group and incorporates an additional phenyl substituent
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4-(3-Methoxyphenyl)-1H-pyrazol-5-amine - Contains the methoxy group at the meta position instead of the para position on the phenyl ring
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1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine - Features a methyl group instead of a phenyl at the 3-position
Substitution Variations
Variations in substituents include:
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Different alkoxy groups replacing the methoxy function
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Halogen-substituted analogs
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Compounds with additional functional groups on the pyrazole ring or phenyl moiety
Comparative Properties
The following table compares key properties of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine with some of its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-1H-pyrazol-5-amine | C₁₀H₁₁N₃O | 189.22 | 19541-95-8 | 136.0-145.0 |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C₁₆H₁₅N₃O | 265.32 | 41554-51-2 | Not specified |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | C₁₁H₁₃N₃O | 203.24 | 91331-86-1 | Not specified |
| 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | C₁₄H₁₉N₃O | 245.33 | 227623-26-9 | Not specified |
These structural variations significantly impact the physical, chemical, and biological properties of the compounds, providing valuable insights for structure-activity relationship studies .
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